molecular formula C8H19NO B13590443 4-(Tert-butoxy)butan-1-amine

4-(Tert-butoxy)butan-1-amine

Cat. No.: B13590443
M. Wt: 145.24 g/mol
InChI Key: QRZWANKQFGYRAH-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)butan-1-amine is an organic compound with the molecular formula C8H19NO. It is a primary amine with a tert-butoxy group attached to the fourth carbon of a butane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)butan-1-amine typically involves the reaction of 4-chlorobutan-1-amine with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the tert-butoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds, oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

4-(Tert-butoxy)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)butan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)butan-1-amine: Similar structure but lacks the oxygen atom in the tert-butoxy group.

    4-(Methoxy)butan-1-amine: Contains a methoxy group instead of a tert-butoxy group.

    4-(Ethoxy)butan-1-amine: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness

4-(Tert-butoxy)butan-1-amine is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of sterically hindered amines and in studies involving selective reactivity.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butan-1-amine

InChI

InChI=1S/C8H19NO/c1-8(2,3)10-7-5-4-6-9/h4-7,9H2,1-3H3

InChI Key

QRZWANKQFGYRAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCN

Origin of Product

United States

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